molecular formula C11H12O B1657735 5-Methoxy-3-methyl-1H-indene CAS No. 57965-07-8

5-Methoxy-3-methyl-1H-indene

Cat. No. B1657735
CAS RN: 57965-07-8
M. Wt: 160.21 g/mol
InChI Key: VPTYSHDHSXXNEI-UHFFFAOYSA-N
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Description

5-Methoxy-3-methyl-1H-indene is a chemical compound with the molecular formula C11H12O and a molecular weight of 160.21 . It is a derivative of indene, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene ring .


Synthesis Analysis

The synthesis of 5-Methoxy-3-methyl-1H-indene can be achieved from 3-(4-Methoxyphenyl)propionic acid . There are also various synthetic approaches to indazoles, which are similar compounds, that have been published in recent years . These strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 5-Methoxy-3-methyl-1H-indene consists of a benzene ring fused with a cyclopentene ring, with a methoxy group (-OCH3) attached to the 5th carbon and a methyl group (-CH3) attached to the 3rd carbon .


Physical And Chemical Properties Analysis

The predicted boiling point of 5-Methoxy-3-methyl-1H-indene is 258.2±29.0 °C and its predicted density is 1.041±0.06 g/cm3 .

Scientific Research Applications

Synthesis of Ligands and ansa-Zirconocenes

5-Methoxy-3-methyl-1H-indene has been used in the synthesis of aryl-substituted indenes, which are crucial for the further synthesis of ansa-metallocenes. These compounds, including chiral ansa-zirconocenes, are potentially useful as components of highly active and stereoselective olefin polymerization catalysts (Izmer et al., 2006).

Cycloaddition Reactions

The compound has also been involved in cycloaddition reactions. For instance, 3-methoxy- and 3-trimethylsiloxy-3a-methyl-3aH-indene have been used in reactions with N-phenylmaleimide and maleic anhydride, leading to the formation of isolable [4 + 2]-adducts (Mccague et al., 1983).

Microwave-Assisted Alkenylation

Indenes derived from 5-Methoxy-3-methyl-1H-indene have been used in In(OTf)3 catalyzed microwave-assisted alkenylation of methoxyphenols. This process is significant as it leads to exclusive formation of either indenes or chromenes, depending on the position of the methoxy group on phenol (Rao et al., 2015).

Synthesis of Novel Compounds

Additionally, 5-Methoxy-3-methyl-1H-indene derivatives have been synthesized and evaluated for their potential as melatonin receptor agonists. The optimization of condensed ring size and substituents based on this compound led to the discovery of new molecules with high affinity for the human MT(1) receptor (Fukatsu et al., 2002).

Future Directions

The future directions for research on 5-Methoxy-3-methyl-1H-indene and similar compounds could involve the investigation of novel methods of synthesis, given the importance of this significant ring system . Additionally, due to their biological activity, these compounds could be further explored for potential therapeutic applications .

properties

IUPAC Name

5-methoxy-3-methyl-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-8-3-4-9-5-6-10(12-2)7-11(8)9/h3,5-7H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTYSHDHSXXNEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90564646
Record name 5-Methoxy-3-methyl-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-3-methyl-1H-indene

CAS RN

57965-07-8
Record name 5-Methoxy-3-methyl-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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